2-Methyl-5-nitro-2,3-dihydroinden-1-one
Description
2-Methyl-5-nitro-2,3-dihydroinden-1-one is a bicyclic ketone featuring a nitro (-NO₂) group at position 5 and a methyl (-CH₃) group at position 2 of the indenone backbone.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-methyl-5-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9NO3/c1-6-4-7-5-8(11(13)14)2-3-9(7)10(6)12/h2-3,5-6H,4H2,1H3 |
InChI Key |
ZSOMFYZHUCMIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1=O)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-2,3-dihydroinden-1-one typically involves the nitration of 2-Methyl-2,3-dihydroinden-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-2,3-dihydroinden-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-Methyl-5-amino-2,3-dihydroinden-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-nitro-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitro-2,3-dihydroinden-1-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The substituents on the indenone backbone significantly influence electronic properties, solubility, and reactivity. Below is a comparative analysis with key analogs:
*Estimated based on nitro group’s contribution.
Key Observations:
- Electron-Withdrawing vs.
- Steric Effects: The methyl group at position 2 provides moderate steric hindrance, contrasting with bulkier groups like benzylpiperidinyl in cholinesterase inhibitors .
- Solubility: Nitro groups enhance polarity but may reduce membrane permeability compared to halogenated or methoxy derivatives .
MAO-B Inhibition
Compounds like 5-methoxy-2,3-dihydroinden-1-one interact with MAO-B via hydrogen bonds and π-alkyl interactions (e.g., with CYS:172 and LEU:171) .
Antimicrobial and Antiparasitic Activity
Chlorinated and benzylthio-substituted indenones (e.g., compound 16 ) exhibit antitrypanosomal activity. The nitro group’s redox activity could make the target compound a candidate for similar applications, though toxicity profiles need evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
